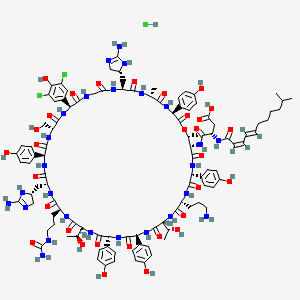

Enramycin A hydrochloride

Description

Properties

CAS No. |

33368-20-6 |

|---|---|

Molecular Formula |

C107H139Cl3N26O31 |

Molecular Weight |

2391.8 g/mol |

IUPAC Name |

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C107H138Cl2N26O31.ClH/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56;/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165);1H/b10-8+,18-12-;/t51-,52+,53-,54-,61-,62-,70-,71+,72+,73-,74+,75-,79+,80-,81+,82+,83-,84-,85+,86+,87+;/m1./s1 |

InChI Key |

MYAXACDAUAJTFY-KGSNHFCESA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)C2=CC=C(C=C2)O)C)C[C@@H]3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)C[C@@H]6CN=C(N6)N)CCCNC(=O)N)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C\C=C\CCCCC(C)C.Cl |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C.Cl |

Origin of Product |

United States |

Molecular Architecture and Structural Elucidation of Enramycin a Hydrochloride

Compositional Analysis of Enramycin (B576705): Enramycin A and Enramycin B

Enramycin, as a naturally occurring antibiotic complex, consists of two main homologous compounds: Enramycin A and Enramycin B. wikipedia.orgtoku-e.com These components are structurally very similar, differing only by a single methylene (B1212753) group in their fatty acid side chains. The typical ratio of Enramycin A to Enramycin B in the standard grade product can vary but is often around 70:30. toku-e.com

Structural Differentiations and Similarities Between Homologs

Enramycin A and Enramycin B are large, cyclic depsipeptides, meaning their structure contains a ring composed of amino acids and at least one ester linkage. Both molecules are composed of 17 amino acids, including several non-proteinogenic (not found in proteins) residues. google.com The key distinction between Enramycin A and Enramycin B lies in the length of their lipid side chain. This difference results in a variation in their molecular formulas and weights. google.comtoku-e.com

| Feature | Enramycin A | Enramycin B |

| Molecular Formula | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁ google.comfda.gov | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ google.com |

| Molecular Weight | 2355.31 g/mol fda.gov | 2369.4 g/mol |

| Structural Difference | Lacks one methylene (-CH₂-) group in the fatty acid tail. | Contains an additional methylene group in the fatty acid tail. |

This subtle difference in their chemical makeup influences their chromatographic behavior, allowing for their separation and individual analysis. researchgate.net

Research into the Distinct Biological Activities of Enramycin A and Enramycin B

While enramycin as a whole is known for its potent activity against Gram-positive bacteria like Clostridium perfringens, detailed studies characterizing the distinct biological activities of the individual A and B homologs are not widely reported. wikipedia.org The primary mechanism of action for enramycin is the inhibition of the MurG enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. wikipedia.orgtoku-e.com This inhibition disrupts cell wall integrity and leads to cell lysis. toku-e.comp212121.com Both Enramycin A and Enramycin B are understood to share this mechanism. However, the slight difference in their lipophilicity due to the variation in their fatty acid side chains could theoretically influence their potency and spectrum of activity, though this remains an area with limited specific research. Most studies have evaluated the activity of the enramycin complex as a whole or have focused on residue detection rather than comparative efficacy. researchgate.net

Advanced Spectroscopic and Chromatographic Approaches for Structural Characterization

The elucidation of the complex structures of Enramycin A and B has been made possible through the application of advanced analytical techniques. High-performance liquid chromatography (HPLC) is often used to separate the two homologs. researchgate.net Following separation, mass spectrometry plays a crucial role in confirming their identity and structure.

Mass Spectrometry (MS) Techniques in Enramycin A Hydrochloride Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural details of compounds. For large molecules like Enramycin A, "soft" ionization techniques are required to prevent fragmentation during the ionization process.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large, thermally labile molecules like polypeptides. In ESI-MS analysis of enramycin, the molecules typically become multiply charged. For Enramycin A, this results in the detection of protonated molecular ions with different charge states.

In positive ion mode ESI-MS, Enramycin A has been observed to produce multiply charged ions. Commonly detected ions include the triply charged ion [M+3H]³⁺ and the doubly charged ion [M+2H]²⁺. researchgate.netnih.gov

| Ion Type | Observed m/z (mass-to-charge ratio) |

| [M+3H]³⁺ | 786.1 nih.gov |

| [M+2H]²⁺ | 1177.43 google.com, 1179 researchgate.netnih.gov |

| [M+H]⁺ | 2353.91 google.com |

The detection of these specific m/z values in an ESI-MS spectrum provides strong evidence for the presence and molecular weight of Enramycin A.

In the MS/MS analysis of Enramycin A, the precursor ion, typically the abundant [M+3H]³⁺ ion at m/z 786.1, is isolated and subjected to fragmentation. The resulting product ions provide a "fingerprint" that is characteristic of the Enramycin A structure.

A study utilizing ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) identified several key fragment ions for Enramycin A. nih.gov These fragments are used for both qualitative confirmation and quantitative analysis. fxcsxb.com

| Precursor Ion (m/z) | Product Ions (m/z) |

| 786.1 | 1089.6, 178.9, 95.3 nih.gov |

These fragmentation patterns are crucial for the specific and sensitive detection of Enramycin A in various matrices, such as animal tissues. nih.govfrontiersin.org

High-Resolution Chromatography for Enramycin Component Separation

The crude enramycin complex requires sophisticated chromatographic techniques to separate its main components, Enramycin A and B, which differ minimally in their structure. ethz.ch High-resolution methods are essential for isolating these components in high purity, a prerequisite for detailed structural and functional studies.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, making it highly suitable for the separation of sensitive and complex biomolecules like polypeptide antibiotics. Research has demonstrated the successful application of an HSCCC/ESI-MS (electrospray ionization mass spectrometry) method for the online detection and purification of Enramycin A and B. nih.govmicrobiologyresearch.org

In a notable study, 15 mg of enramycin powder was loaded onto an HSCCC system (model CCC-1000) for separation. nih.gov The process utilized a volatile two-phase solvent system, allowing for effective partitioning and subsequent analysis. The purification yielded significant quantities of both components with high purity. nih.gov This demonstrates the efficacy of HSCCC as a powerful tool for the preparative separation of enramycin components. nih.gov

Table 1: HSCCC Purification of Enramycin Components

| Parameter | Details |

|---|---|

| Technique | High-Speed Counter-Current Chromatography with Electrospray Mass Spectrometry (HSCCC/ESI-MS) nih.gov |

| Instrument | HSCCC Model CCC-1000 (multi-layer coil planet centrifuge) nih.gov |

| Solvent System | n-butanol/hexane/0.05% aqueous trifluoroacetic acid solution (43/7/50, V/V/V) nih.gov |

| Sample Load | 15 mg of enramycin powder nih.gov |

| Purified Amount (Enramycin A) | 4.3 mg nih.gov |

| Purified Amount (Enramycin B) | 5.9 mg nih.gov |

| Estimated Purity | >95% for both Enramycin A and B nih.gov |

| Peak Resolution (Rs) | 2.9 between Enramycin A and B nih.govspringernature.com |

High-Performance Liquid Chromatography (HPLC) is the standard method for the analytical separation and purity assessment of enramycin components. Reversed-phase HPLC, typically employing a C18 column, is highly effective for this purpose. springernature.com Several methods have been established, optimizing factors like the mobile phase composition and detection wavelength to achieve clear separation and accurate quantification.

One established HPLC method utilizes a Thermo C18 column with a mobile phase consisting of a 30:70 ratio of acetonitrile (B52724) to 0.05 mol/L sodium dihydrogen phosphate (B84403) solution. dntb.gov.ua Detection is set at a UV wavelength of 267 nm. dntb.gov.ua This method demonstrates good linearity and high recovery rates for both Enramycin A and B. dntb.gov.ua Another effective method involves pre-purification with a macroporous resin followed by C18 reversed-phase chromatography using a mobile phase of 0.05 mol/L aqueous potassium dihydrogen phosphate solution and acetonitrile (70:30, V/V) at a pH of 4.5. springernature.com This approach has yielded purities of up to 98.5% for Enramycin A and 98.0% for Enramycin B. springernature.com

Table 2: HPLC Methods for Enramycin A Purity Assessment

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Thermo C18, 5µm, 4.6mm×250mm dntb.gov.ua | C18 Reversed Phase springernature.com |

| Mobile Phase | Acetonitrile : 0.05mol/L Sodium Dihydrogen Phosphate (30:70) dntb.gov.ua | 0.05 mol/L KH2PO4 : Acetonitrile (70:30, V/V), pH 4.5 springernature.com |

| Detection Wavelength | 267 nm dntb.gov.ua | Not Specified |

| Column Temperature | 30°C dntb.gov.ua | Not Specified |

| Flow Rate | 1.0 mL/min dntb.gov.ua | Not Specified |

| Achieved Purity (Enramycin A) | Average recovery of 98.9% dntb.gov.ua | Up to 98.5% springernature.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure and dynamic properties of complex molecules like Enramycin A in solution. auremn.org.brnih.govnih.gov It provides detailed information about atomic connectivity and spatial proximity, which is crucial for understanding the molecule's conformational preferences. nih.gov

The 3D solution structure of enduracidin (enramycin) has been elucidated using a combination of NMR spectroscopy and molecular dynamics (MD) simulations. nih.gov The process involves using interatomic distance restraints derived from Nuclear Overhauser Effect (NOE) measurements. nih.govipb.pt The NOE effect is a phenomenon in NMR where the transfer of nuclear spin polarization from one nucleus to another reveals that they are close in space, typically within 5 Å.

These NOE-derived distance restraints are then used in MD simulations to refine the tertiary structure of the molecule. nih.gov For enramycin, this combined approach revealed a conserved β-sheet topology, specifically a backbone geometry that adopts a beta-hairpin arrangement. nih.gov This structural analysis yielded a family of representative 3D structures with a root-mean-square deviation (RMSD) of 0.89 Å for the backbone atoms. nih.gov The elucidation of this specific conformation is critical for understanding how Enramycin A interacts with its biological targets.

Table 3: NMR Spectroscopy in Enramycin A Conformational Studies

| Technique / Finding | Description |

|---|---|

| Primary Method | Nuclear Magnetic Resonance (NMR) Spectroscopy combined with Molecular Dynamics (MD) nih.gov |

| Key NMR Experiment | Nuclear Overhauser Effect (NOE) Spectroscopy to derive interatomic distance restraints nih.gov |

| Revealed Conformation | Conserved β-sheet topology nih.gov |

| Specific Geometry | Beta-hairpin arrangement of the peptide backbone nih.gov |

| Structural Refinement | Molecular dynamics (MD) simulations incorporating NOE-derived distance restraints nih.gov |

| Structural Precision (RMSD) | 0.89 Å for backbone atoms in the family of representative structures nih.gov |

Mechanisms of Antimicrobial Action of Enramycin a Hydrochloride

Inhibition of Bacterial Peptidoglycan Biosynthesis

The primary target of Enramycin (B576705) A hydrochloride is the peptidoglycan synthesis pathway, a process essential for the survival of most bacteria. wikipedia.orgtoku-e.comtoku-e.com By interfering with this pathway, the antibiotic effectively halts the construction and maintenance of the bacterial cell wall.

Central to its mechanism, Enramycin A hydrochloride specifically inhibits the activity of the enzyme MurG. wikipedia.orgtoku-e.comtoku-e.com MurG is a glycosyltransferase responsible for catalyzing a crucial step in the cytoplasmic phase of peptidoglycan synthesis. wikipedia.orgtoku-e.comcaltech.edu This enzyme facilitates the transfer of N-acetylglucosamine (GlcNAc) to Lipid I, forming Lipid II, which is the basic building block of the peptidoglycan layer. caltech.edugbiosciences.com Some research also suggests that enramycin may bind to the precursor Lipid I to inhibit MurG. gbiosciences.com

Detailed kinetic analyses of the inhibition of the MurG enzyme by Enramycin A hydrochloride are not extensively documented in publicly available literature. However, the inhibitory action implies a high affinity of the antibiotic for the enzyme or the enzyme-substrate complex. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) would be determined by kinetic studies measuring the rate of the MurG-catalyzed reaction in the presence of varying concentrations of the substrate and enramycin. Such studies are crucial for fully understanding the dynamics of this interaction.

Table 1: Hypothetical Kinetic Parameters of MurG Inhibition

| Parameter | Description | Hypothetical Value Range |

| K_i | Inhibitor constant; indicates the affinity of the inhibitor for the enzyme. | Low µM to nM range |

| IC_50_ | Half maximal inhibitory concentration; concentration of inhibitor required to reduce enzyme activity by 50%. | Dependent on substrate concentration |

| Inhibition Type | The mechanism by which the inhibitor reduces enzyme activity. | Competitive, non-competitive, or mixed |

The precise three-dimensional structure of the Enramycin A hydrochloride-MurG enzyme complex has not been fully elucidated in the available research. However, it is understood that the large, complex structure of enramycin, a polypeptide antibiotic, likely interacts with key residues in the active site of MurG. This binding prevents the natural substrate, UDP-N-acetylglucosamine, from accessing the active site, thereby halting the synthesis of Lipid II. Molecular modeling and structural biology techniques such as X-ray crystallography or cryo-electron microscopy would be required to determine the specific amino acid residues involved in the interaction and any conformational changes that occur upon binding. The chlorinated residues and the unique amino acid enduracididine (B8820190) in enramycin's structure are thought to be critical for its binding to bacterial cell wall precursors and targeting of the MurG enzyme.

By inhibiting MurG, Enramycin A hydrochloride effectively blocks the formation of Lipid II. wikipedia.orgnih.gov Lipid II is the essential precursor that is flipped across the cytoplasmic membrane to the exterior of the cell, where it is incorporated into the growing peptidoglycan chain through a process called transglycosylation. caltech.edunih.gov Therefore, the inhibition of MurG directly leads to a depletion of the Lipid II pool, which in turn halts the transglycosylation step of peptidoglycan biosynthesis. nih.govnih.gov Some studies also indicate that enramycin can bind to Lipid II and prevent its transglycosylation by transglycosylases. gbiosciences.com

The bacterial cell wall is a dynamic structure that is constantly being remodeled, especially during cell growth and division. The inhibition of peptidoglycan synthesis by Enramycin A hydrochloride has catastrophic consequences for the bacterial cell. Without the continuous incorporation of new peptidoglycan units, the cell wall weakens and can no longer withstand the high internal osmotic pressure. wikipedia.orgtoku-e.com This loss of structural integrity ultimately leads to cell lysis and bacterial death. wikipedia.orgtoku-e.com

Molecular Targeting of MurG Enzyme Activity

Comparative Mechanistic Analysis with Other Cell Wall Synthesis Inhibitors

The mechanism of Enramycin A hydrochloride can be compared to other antibiotics that target the bacterial cell wall, such as the well-known glycopeptide antibiotic, vancomycin (B549263).

Table 2: Comparison of Enramycin A Hydrochloride and Vancomycin

| Feature | Enramycin A Hydrochloride | Vancomycin |

| Target Molecule | Primarily MurG enzyme and its substrate, Lipid I; also reported to bind Lipid II. gbiosciences.com | D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II). doseme-rx.comwikipedia.org |

| Inhibited Process | Transglycosylation step of peptidoglycan biosynthesis by preventing the formation and utilization of Lipid II. wikipedia.orggbiosciences.comnih.gov | Transglycosylation and transpeptidation by sterically hindering the enzymes involved in these processes. doseme-rx.com |

| Binding Site | Active site of the MurG enzyme or the Lipid I/Lipid II precursor. gbiosciences.com | The peptide portion of the Lipid II precursor. doseme-rx.comwikipedia.org |

| Resistance Mechanism | Rare, due to its unique mechanism. | Alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser, which reduces vancomycin binding affinity. |

While both enramycin and vancomycin inhibit peptidoglycan synthesis, their specific molecular targets and modes of action differ. nih.gov Vancomycin acts by binding directly to the peptide portion of the peptidoglycan precursor, Lipid II, thereby sterically hindering the transglycosylation and transpeptidation enzymes. doseme-rx.com In contrast, enramycin's primary action is to inhibit the MurG enzyme, preventing the synthesis of Lipid II altogether. wikipedia.org Although both antibiotics ultimately disrupt the same essential pathway, their distinct mechanisms mean that cross-resistance is not typically observed.

Distinct Binding Profile to Lipid II Precursor Compared to Glycopeptides

The efficacy of Enramycin A hydrochloride stems from its interaction with Lipid II, the fundamental building block of the peptidoglycan cell wall. uu.nl However, its binding profile is notably different from that of glycopeptide antibiotics like vancomycin.

Glycopeptides function by binding to the D-Ala-D-Ala terminus of the pentapeptide stem of Lipid II. nih.govkoreamed.orgfrontiersin.org This interaction creates a bulky complex that sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby halting cell wall construction. nih.gov

In contrast, enramycin, a depsipeptide antibiotic, does not target the D-Ala-D-Ala motif. dovepress.com Instead, it recognizes a different region of the Lipid II precursor. frontiersin.org Research indicates that depsipeptides like enramycin have distinct binding sites that involve the pyrophosphate-sugar moiety of Lipid II, rather than the peptide stem targeted by glycopeptides. nih.govdovepress.com This alternative binding strategy is a key feature of its molecular action.

Table 1: Comparative Binding Sites on Lipid II

| Antibiotic Class | Compound Example | Primary Binding Site on Lipid II |

| Depsipeptide | Enramycin | Pyrophosphate-sugar moiety nih.govdovepress.com |

| Glycopeptide | Vancomycin | C-terminal D-Ala-D-Ala of the pentapeptide stem nih.govkoreamed.orgfrontiersin.org |

Cellular and Subcellular Responses of Gram-Positive Bacteria to Enramycin A Hydrochloride Exposure

The inhibition of cell wall synthesis by Enramycin A hydrochloride triggers a cascade of observable and detrimental effects on the bacterial cell.

Morphological Changes in Bacterial Cells

Exposure to enramycin leads to profound morphological alterations in Gram-positive bacteria. The primary function of the peptidoglycan cell wall is to provide rigid support and protect the bacterium from osmotic lysis. By inhibiting peptidoglycan synthesis, enramycin effectively dismantles this protective barrier. sentonpharm.com

Consequently, the bacterial cell, which maintains a high internal osmotic pressure relative to its environment, can no longer withstand this pressure. This leads to the infiltration of extracellular fluid, causing the cell to swell and become deformed. sentonpharm.com Ultimately, the compromised cell wall ruptures, resulting in cell lysis and death. sentonpharm.com While direct microscopic studies detailing these specific morphological changes for enramycin are not widely published in the provided results, this sequence of swelling, deformation, and lysis is the well-understood consequence of inhibiting bacterial cell wall synthesis. sentonpharm.comscielo.br

Table 2: Documented Minimum Inhibitory Concentrations (MIC) of Enramycin

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Clostridium perfringens | 0.05 – 1.6 | wikipedia.org |

| Staphylococcus aureus | 0.013 – 0.413 | wikipedia.org |

Investigation of Osmotic Homeostasis Perturbations

A direct consequence of the damaged cell wall is a severe perturbation of the bacterium's osmotic homeostasis. A healthy cell wall is crucial for maintaining the delicate balance of solutes and water between the cytoplasm and the external environment. When enramycin disrupts the synthesis of this wall, the cytoplasmic membrane becomes the sole barrier against the turgor pressure. sentonpharm.com

This barrier is insufficient to prevent the uncontrolled influx of water, leading to a catastrophic failure of osmotic regulation. sentonpharm.com This disruption is characterized by the leakage of intracellular components, such as potassium ions (K+), and the influx of extracellular fluid, ultimately culminating in osmotic cell lysis. sentonpharm.comscielo.br The inability to maintain osmotic balance is the direct cause of the bactericidal effect observed following the inhibition of peptidoglycan synthesis. nih.gov

Biosynthesis and Fermentation Research for Enramycin a Hydrochloride Production

Unraveling the Biosynthetic Pathway in Streptomyces fungicidicus

The biosynthesis of enramycin (B576705) is a multifaceted process orchestrated by a series of enzymes encoded within a dedicated gene cluster in Streptomyces fungicidicus. Research into this pathway has provided fundamental insights into the assembly of this complex antibiotic.

The complete biosynthetic gene cluster for enramycin (also referred to as enduracidin) has been successfully cloned and sequenced from Streptomyces fungicidicus ATCC 21013. nih.govmicrobiologyresearch.org This monumental effort revealed an 84 kb gene cluster comprising 25 open reading frames (ORFs) that are responsible for the synthesis of the enramycin molecule. nih.govmicrobiologyresearch.org This cluster is situated within a larger, fully sequenced 116 kb genetic locus. nih.govmicrobiologyresearch.org

The core of the enramycin structure is a 17-amino acid peptide, and its assembly is directed by a non-ribosomal peptide synthetase (NRPS) system. The gene cluster contains four key genes, endA, endB, endC, and endD, which encode for these crucial NRPS enzymes. nih.govmicrobiologyresearch.org The organization of these NRPS genes and other biosynthetic genes within the cluster is pivotal for the coordinated production of enramycin.

The 25 ORFs within the enramycin biosynthetic gene cluster encode a variety of enzymes, each with a specific role in the synthesis of the antibiotic. The central enzymes are the four non-ribosomal peptide synthetases (NRPSs): EndA, EndB, EndC, and EndD. These large, modular enzymes are responsible for the sequential activation and condensation of the 17 amino acid residues that form the enramycin backbone. The NRPSs are encoded by the endA-D genes and consist of two, seven, eight, and one module, respectively. nih.govmicrobiologyresearch.org An interesting feature of this NRPS system is the absence of dedicated epimerization (E) domains, despite the presence of seven D-amino acids in the final product. nih.govmicrobiologyresearch.org It has been determined that specific condensation (C) domains within the NRPS modules are capable of catalyzing both the condensation and epimerization reactions. nih.govmicrobiologyresearch.org

The enramycin structure also contains non-proteinogenic amino acids, such as 4-hydroxyphenylglycine and enduracididine (B8820190). The gene cluster houses the necessary enzymes for their synthesis. For instance, the biosynthesis of enduracididine involves a trio of enzymes with high sequence homology to MppP, MppR, and MppQ. beilstein-journals.orgbeilstein-journals.org MppP, a PLP-dependent hydroxylase, converts L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid. beilstein-journals.orgbeilstein-journals.org Subsequently, MppR, a pyruvate (B1213749) aldolase, catalyzes the dehydration and cyclization of this intermediate, and finally, MppQ facilitates a transamination reaction to produce enduracididine. beilstein-journals.org

Other enzymes encoded by the gene cluster are responsible for processes such as lipid modification and activation, regulation of antibiotic biosynthesis, and export of the final enramycin molecule from the cell. nih.govmicrobiologyresearch.org For example, the NRPS organization begins with a condensation domain that is similar to those found in other lipopeptide systems, which is responsible for attaching an acyl group to the initial amino acid. nih.govmicrobiologyresearch.org

Optimization of Fermentation Parameters for Enhanced Yields

To meet the industrial demand for Enramycin A hydrochloride, significant research has been dedicated to optimizing the fermentation process. This involves a multi-pronged approach encompassing genetic modification of the producing strain, refinement of the culture medium, and precise control of the bioprocess environment.

Genetic engineering of Streptomyces fungicidicus offers a powerful tool for enhancing enramycin production. One successful strategy has been the manipulation of regulatory genes within the biosynthetic gene cluster. Specifically, the genetic modification of the regulatory genes orf24 and orf18 has been shown to result in recombinant strains that produce significantly higher yields of enramycin. google.comgoogle.com These genetic manipulations can be performed in both the wild-type strain and in industrially developed strains that have already undergone conventional mutagenesis and selection. google.com

General strategies for enhancing secondary metabolite production in Streptomyces through genetic engineering include:

Overexpression of positive regulatory genes: Increasing the expression of genes that activate the biosynthetic pathway can lead to higher product titers.

Deletion of negative regulatory genes: Removing genes that repress the biosynthetic pathway can de-repress production.

Increasing the copy number of the biosynthetic gene cluster: Introducing additional copies of the entire gene cluster can lead to a gene-dosage effect and increased production.

Heterologous expression: Moving the biosynthetic gene cluster into a different, more robust host strain can sometimes lead to improved yields. nih.gov

These genetic engineering approaches provide a targeted and efficient means of improving enramycin production, overcoming the limitations of traditional random mutagenesis techniques. google.com

The composition of the fermentation medium is a critical factor influencing the growth of Streptomyces fungicidicus and its production of enramycin. The medium must provide a balanced supply of carbon, nitrogen, and essential minerals. A typical fermentation medium for enramycin production includes carbon sources like glucose, nitrogen sources such as soybean meal, and various inorganic salts. additivesfeed.com The quality of these raw materials is crucial for efficient fermentation. additivesfeed.com

Nutrient supplementation during the fermentation process can also significantly boost enramycin yields. The addition of nutritional ingredients like corn syrup, corn protein powder, and corn starch during fermentation has been shown to increase the final enramycin concentration. scispace.com In some cases, the batch-wise addition of an inorganic salt solution at different stages of the fermentation has led to a 25% increase in the enramycin fermentation level. scispace.com

Below is an interactive data table summarizing different fermentation media compositions used for enramycin production.

| Component | Medium 1 (g/L) | Medium 2 (g/L) |

| Corn Powder | 100 | - |

| Corn Steep Liquor | 10 | - |

| Ammonium Sulfate | 3 | - |

| Zinc Sulfate | 0.1 | - |

| Calcium Carbonate | 20 | - |

| Glucose | - | 36-40 |

| Wheat Gluten | - | 18-20 |

| Corn Steep Water | - | 20-22 |

| Zein Powder | - | 28-30 |

| Cottonseed Meal | - | 10-12 |

| Ammonium Chloride | - | 3.5-5 |

| Sodium Chloride | - | 15-17.5 |

| Calcium Carbonate | - | 12-15 |

| Antifoam | - | 0.25-0.5 |

Data compiled from publicly available patent information.

The precise control of physical parameters during fermentation is paramount for maximizing enramycin production. Key parameters that are closely monitored and controlled include pH, temperature, and aeration.

The optimal temperature for enramycin fermentation is typically maintained between 28°C and 30°C. additivesfeed.comadditivesfeed.com A suitable pH value is generally in the range of 6.5 to 7.5. additivesfeed.comadditivesfeed.com During the fermentation process, which can last for several days, real-time adjustments of oxygen supply and agitation speed are made to optimize conditions for microbial growth and enramycin synthesis. additivesfeed.com

One study demonstrated that improving the dissolved oxygen level in the fermentation broth can enhance the enramycin yield. This was achieved by adding water to the fermentation solution during the constant temperature culture phase. google.com For instance, at a fermentation temperature of 28°C and a rotation speed of 300r/min, adding water at 72 hours (10% of the fermentation liquid volume) resulted in an average fermentation level of 1210U/ml after 8 days. google.com

The table below summarizes the optimal bioprocess parameters for enramycin production.

| Parameter | Optimal Range |

| Temperature | 28-30°C |

| pH | 6.5-7.5 |

| Aeration | Adjusted in real-time to maintain dissolved oxygen levels |

| Agitation Speed | Adjusted in real-time to ensure proper mixing and oxygen transfer |

Advanced Downstream Processing and Purification Methodologies

Following fermentation, a series of downstream processing steps are required to isolate and purify Enramycin A hydrochloride to a high degree of purity.

Extraction Techniques for Crude Enramycin A Hydrochloride from Fermentation Broth

The initial step in downstream processing is the extraction of enramycin from the fermentation broth. As enramycin is primarily located within the mycelia of Streptomyces fungicidicus, the biomass is first separated from the broth by centrifugation or filtration. The crude enramycin is then extracted from the mycelia using various solvent systems.

Acidified methanol (B129727) has been shown to be an effective solvent for this purpose. The acidic conditions aid in the solubilization of the basic enramycin molecule.

Table 3: Influence of Methanol Concentration in Acidified Solvent on Enramycin Extraction Recovery

| Methanol Concentration in 0.2 M HCl | Mean Recovery of Enramycin A (%) | Mean Recovery of Enramycin B (%) |

| 50% | ~85 | ~90 |

| 55% | ~90 | ~95 |

| 60% | ~95 | ~98 |

| 65% | ~98 | ~95 |

| 70% | ~95 | ~90 |

Data adapted from studies on enramycin residue analysis, indicating the effectiveness of different methanol concentrations for extraction. nih.gov

The crude extract, containing a mixture of Enramycin A and B, as well as other impurities, is then subjected to further purification.

Chromatographic Purification Systems for High-Purity Isolation

To achieve the high purity required for commercial applications, various chromatographic techniques are employed. These methods separate molecules based on their physicochemical properties, such as size, charge, and hydrophobicity.

Macroporous Adsorption Resin Chromatography: This technique is often used as an initial purification step to remove a significant portion of impurities. The crude extract is loaded onto a column packed with macroporous resin. After washing, the enramycin is eluted with a suitable solvent. For instance, AB-8 macroporous resin has been used with an elution buffer of 0.012 mol/L aqueous HCl solution-methanol (50:50, V/V) for the pre-purification of enramycin. researchgate.net

Ion-Exchange Chromatography: This method separates molecules based on their net charge. Since enramycin is a basic polypeptide, cation-exchange chromatography can be effectively utilized for its purification. The crude enramycin is loaded onto a cation-exchange resin at a specific pH where it carries a net positive charge. After washing away unbound impurities, the enramycin is eluted by increasing the salt concentration or pH of the mobile phase.

Reversed-Phase Chromatography: Reversed-phase chromatography is a powerful technique for the high-resolution separation of closely related compounds like Enramycin A and Enramycin B. This method separates molecules based on their hydrophobicity. A C18 reversed-phase column is commonly used, and the separation is achieved by using a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

A reported method for the separation of Enramycin A and B utilizes a C18 reversed-phase column with an elution buffer of 0.05 mol/L aqueous KH₂PO₄ solution-acetonitrile (70:30, V/V, pH 4.5). researchgate.net This method has been shown to yield purities of up to 98.5% for Enramycin A and 98.0% for Enramycin B. researchgate.net

Table 4: Overview of Chromatographic Techniques for Enramycin A Hydrochloride Purification

| Chromatographic Technique | Principle of Separation | Application in Enramycin Purification |

| Macroporous Adsorption Resin | Adsorption based on surface interactions | Initial purification and concentration |

| Ion-Exchange Chromatography | Separation based on net charge | Removal of charged impurities |

| Reversed-Phase Chromatography | Separation based on hydrophobicity | High-resolution separation of Enramycin A and B |

By employing a combination of these advanced downstream processing and purification methodologies, high-purity Enramycin A hydrochloride can be efficiently produced, meeting the stringent quality standards required for its use in the animal feed industry.

Research on Bacterial Resistance to Enramycin a Hydrochloride

Molecular Mechanisms of Acquired Resistance to Enramycin (B576705)

Acquired resistance to antibiotics in bacteria typically occurs through several primary mechanisms: modification of the drug's target site, active efflux of the drug from the bacterial cell, or the acquisition of resistance-conferring genes via horizontal gene transfer. longdom.orgnih.gov While investigations have suggested the possibility of acquired resistance to enramycin in Gram-positive bacteria like Enterococcus and Staphylococcus aureus, the emergence of resistant strains in field settings remains notably low. jst.go.jpnih.gov

Enramycin exerts its bactericidal effect by inhibiting the enzyme MurG (UDP-N-acetylglucosamine-N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase). mcmaster.ca This enzyme catalyzes the transglycosylation step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net A well-established mechanism of resistance to antibiotics that act on a specific enzyme is the alteration of that target through mutation. nih.govresearchgate.net

In theory, mutations in the murG gene could lead to amino acid substitutions in the MurG enzyme. Such changes could alter the enzyme's three-dimensional structure, reducing its binding affinity for Enramycin A hydrochloride. If the antibiotic can no longer effectively bind to its target, it cannot inhibit peptidoglycan synthesis, rendering the bacterium resistant. While this mechanism is common for other classes of antibiotics, specific studies identifying mutations in the MurG enzyme as a clinical or experimentally-induced mechanism of resistance to enramycin are not extensively documented in current literature.

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of toxic substances, including antibiotics, from the cell. nih.gov This mechanism prevents the antibiotic from reaching its intracellular target and accumulating to an effective concentration. mdpi.com Efflux pumps are a significant cause of multidrug resistance in both Gram-positive and Gram-negative bacteria. nih.gov

There are several major families of efflux pumps, including the ATP-binding cassette (ABC) superfamily and the resistance-nodulation-division (RND) family. nih.govmdpi.com Overexpression of genes encoding these pumps can lead to clinically significant levels of antibiotic resistance. mdpi.com While efflux is a primary mechanism of resistance for many antibiotic classes, its specific role in conferring resistance to Enramycin A hydrochloride has not been fully elucidated. The large molecular size of the enramycin polypeptide may influence its susceptibility to being a substrate for common bacterial efflux pump systems.

The spread of antibiotic resistance among bacterial populations is largely facilitated by horizontal gene transfer (HGT). nih.govbioguardlabs.com This process allows bacteria to rapidly acquire resistance genes from other organisms, including those from different species. longdom.orglakeforest.edu The three primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. longdom.org

Transformation: The uptake and integration of free DNA from the environment, often released by dead bacteria. longdom.orgresearchgate.net

Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). longdom.org

These mechanisms are responsible for the dissemination of genes that encode for drug-inactivating enzymes, target-modifying proteins, or efflux pumps. bioguardlabs.com While HGT is a critical factor in the spread of resistance to nearly all classes of antibiotics, the existence and transfer of specific mobile genetic elements conferring resistance to enramycin have not been widely reported. The sustained susceptibility of target pathogens like Clostridium perfringens to enramycin after decades of use suggests that the acquisition of resistance determinants via HGT is an infrequent event. jst.go.jp

Absence of Cross-Resistance with Major Clinically Relevant Antibiotics

A significant characteristic of Enramycin A hydrochloride is its lack of cross-resistance with other major classes of antibiotics used in human and veterinary medicine. jst.go.jpresearchgate.net This means that bacteria that have developed resistance to other antimicrobials generally remain susceptible to enramycin.

Susceptibility studies consistently demonstrate the potent activity of enramycin against key Gram-positive pathogens, particularly Clostridium perfringens, a major cause of necrotic enteritis in poultry. Comparative analyses of Minimum Inhibitory Concentrations (MICs)—the lowest concentration of an antimicrobial that prevents visible growth of a microorganism—show enramycin's high efficacy relative to other antibiotics.

For example, studies on C. perfringens isolates have shown enramycin to be one of the most effective agents, with MIC values often significantly lower than those of other antimicrobials. scialert.net Field investigations of C. perfringens from chickens have reported consistently low MICs for enramycin over time, indicating a stable level of susceptibility. jst.go.jp

| Antimicrobial Agent | MIC (μg/mL) against Clostridium perfringens |

|---|---|

| Enramycin | 0.5 |

| Florfenicol | 0.5 |

| Tylosin | >2 |

| Oxytetracycline | >2 |

| Amoxicillin | >2 |

| Gentamicin | >2 |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Enramycin and other antibiotics against a resistant strain of Clostridium perfringens. Data sourced from a 2021 comparative study. scialert.net

The absence of cross-resistance is directly linked to enramycin's unique mechanism of action. nih.gov Enramycin inhibits cell wall synthesis by targeting the MurG enzyme. mcmaster.ca While other antibiotics, such as the glycopeptide vancomycin (B549263), also interfere with peptidoglycan synthesis, they do so at a different step and by binding to a different molecular target. The mode of action for enramycin is analogous to that of vancomycin, but they recognize different regions of the transglycosylase substrate, Lipid II. nih.gov

Because the target site and binding mechanism of enramycin are distinct, the resistance mechanisms that bacteria have developed against other antibiotic classes are ineffective against it. For instance:

β-lactam resistance , which often involves the production of β-lactamase enzymes or alterations in penicillin-binding proteins, does not affect enramycin's activity.

Vancomycin resistance , typically involving modification of the D-Ala-D-Ala terminus of the peptidoglycan precursor, does not confer resistance to enramycin because enramycin does not bind to this site.

Resistance to protein synthesis inhibitors (e.g., macrolides, tetracyclines) or DNA synthesis inhibitors (e.g., fluoroquinolones) involves entirely different cellular pathways and targets, and therefore does not result in cross-resistance to enramycin.

This unique mechanism makes Enramycin A hydrochloride an effective option against infections caused by multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Dynamics of Resistance Development in Laboratory and Simulated Environmental Settings

The study of how bacterial resistance to antibiotics emerges and evolves is critical. This is often investigated in controlled laboratory settings to understand the mechanisms and speed at which resistance can develop.

In vitro Induction of Resistance

The process of inducing antibiotic resistance in a laboratory setting, known as in vitro induction, typically involves methods like serial passage experiments. In these experiments, bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic. With each "passage," or round of growth, the concentration of the antibiotic is gradually increased. This method allows researchers to select for and cultivate bacterial mutants that can withstand higher concentrations of the drug.

Evolutionary Trajectories of Enramycin Resistance

The evolutionary trajectory of antibiotic resistance describes the genetic and phenotypic pathways bacteria follow as they become resistant. This includes identifying the specific mutations that confer resistance and understanding any associated fitness costs, which are disadvantages the resistant bacteria might have in the absence of the antibiotic.

Research into the evolutionary trajectories of resistance to other antibiotics has shown that bacteria can develop resistance through various mutations, such as those affecting the drug's target site or those that increase the expression of efflux pumps to expel the drug. However, specific studies mapping the evolutionary pathways leading to Enramycin A hydrochloride resistance are not detailed in the available scientific reports.

Genomic and Proteomic Analysis of Resistant Bacterial Strains

To fully understand the mechanisms of antibiotic resistance, scientists analyze the genetic makeup (genomics) and the protein expression (proteomics) of resistant bacterial strains.

Genomic analysis, often through whole-genome sequencing, can pinpoint the specific mutations or acquired genes responsible for resistance. For many antibiotics, resistance is linked to mutations in genes encoding the drug's target or the acquisition of resistance genes through horizontal gene transfer.

Proteomic analysis complements genomic data by showing how these genetic changes affect the proteins within the bacterial cell. For example, a mutation in a gene might lead to an altered protein that no longer binds to the antibiotic, or it could result in the overproduction of a particular enzyme that inactivates the drug.

Despite the power of these techniques, there is a lack of published studies presenting detailed genomic and proteomic analyses of bacterial strains with induced or naturally acquired resistance specifically to Enramycin A hydrochloride. Such studies would be invaluable in elucidating the precise molecular mechanisms of resistance to this compound.

Derivatives and Structural Modification Research of Enramycin a Hydrochloride

Exploration of Novel Functional Groups and Their Impact on Biological Activity

The introduction of novel functional groups is a common strategy in medicinal chemistry to alter a drug's properties, such as its solubility, stability, or biological activity. There are no available research articles that describe the systematic addition of different functional groups to the Enramycin (B576705) A hydrochloride scaffold and the subsequent evaluation of their impact on its antibacterial efficacy.

Development of Enramycin A Hydrochloride Prodrugs and Conjugates for Research Applications

The development of prodrugs (inactive precursors that are converted to the active drug in the body) or conjugates (linking the drug to another molecule to target specific cells or tissues) is a sophisticated approach to improve drug delivery and efficacy. The scientific literature lacks any reports on the design, synthesis, or evaluation of Enramycin A hydrochloride prodrugs or conjugates for any application, including research purposes.

Analytical Method Development and Validation for Enramycin a Hydrochloride Research

High-Sensitivity Quantitative and Qualitative Analytical Techniques

The accurate quantification and characterization of Enramycin (B576705) A hydrochloride in various matrices necessitate the development of highly sensitive and specific analytical methods. Research efforts have focused on advanced chromatographic techniques coupled with mass spectrometry to achieve the required levels of sensitivity and selectivity, particularly for residue analysis in complex biological samples.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS has emerged as a powerful tool for the determination of enramycin residues due to its high sensitivity, specificity, and speed. This technique is particularly valuable for analyzing trace levels of the compound in complex matrices such as animal tissues. semanticscholar.orgresearchgate.net

The development of a robust UHPLC-MS/MS method hinges on the optimization of both sample extraction and chromatographic conditions to ensure maximum recovery of the analyte and efficient separation from matrix interferences.

Extraction Efficiency: The selection of an appropriate extraction solvent is critical for achieving accurate results when analyzing enramycin in complex biological matrices. nih.gov Due to enramycin's solubility in hydrochloric acid, various concentrations of methanol (B129727) (MeOH) containing HCl have been evaluated. nih.gov Research has shown that a mixture of 55% methanol containing 0.2 M hydrochloric acid provides a good balance for the extraction of both enramycin A and B from swine tissues. semanticscholar.orgresearchgate.netnih.govfrontiersin.org While 65% MeOH with 0.2 M HCl yielded the highest recoveries for enramycin A, and 60% for enramycin B, the 55% MeOH solution was chosen to optimize for both components, as well as for better peak shape and purity. nih.govfrontiersin.org To further enhance recovery, multiple extractions of the sample are often necessary. nih.gov

Chromatographic Separation: Effective chromatographic separation is essential to distinguish enramycin from other components in the sample. A common approach involves using a C18 column with a gradient elution program. nih.gov The mobile phase typically consists of an aqueous solution with an additive like formic acid (FA) and an organic solvent such as methanol. An optimized gradient elution program ensures the effective separation of enramycin A and B. For instance, a gradient program starting with 10% mobile phase B (MeOH with 0.2% FA), increasing to 95%, and then re-equilibrating at 10% has been successfully used. nih.gov

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Aqueous solution with 0.2% Formic Acid nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Gradient Elution | 0 min, 10% B; 1.5 min, 50% B; 3.3 min, 70% B; 3.5 min, 95% B; 6.0 min, 95% B; 6.1 min, 10% B; 9.0 min, 10% B nih.gov |

Method validation is crucial to ensure the reliability and accuracy of the analytical results. Key validation parameters for UHPLC-MS/MS analysis of enramycin include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For enramycin analysis in swine tissues, excellent linearity has been achieved with a coefficient of variation greater than 0.99. semanticscholar.orgresearchgate.netfrontiersin.orgnih.gov

Accuracy (Recoveries): Accuracy is typically assessed by determining the recovery of the analyte from a spiked matrix. For enramycin in swine tissues, satisfactory recoveries ranging from 70.99% to 101.40% have been reported across four different spiking levels. semanticscholar.orgresearchgate.netfrontiersin.orgnih.gov

Precision (RSD): Precision is a measure of the repeatability of the method and is usually expressed as the relative standard deviation (RSD). For enramycin analysis, RSD values below 9% have been achieved, indicating good precision. semanticscholar.orgresearchgate.netfrontiersin.orgnih.gov

Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample matrix. The high selectivity of MS/MS detection provides excellent specificity for enramycin analysis. semanticscholar.orgresearchgate.netnih.gov

| Parameter | Result |

|---|---|

| Linearity (Coefficient of Variation) | > 0.99 semanticscholar.orgresearchgate.netfrontiersin.orgnih.gov |

| Accuracy (Recovery) | 70.99–101.40% semanticscholar.orgresearchgate.netfrontiersin.orgnih.gov |

| Precision (RSD) | < 9% semanticscholar.orgresearchgate.netfrontiersin.orgnih.gov |

| Limit of Quantification (LOQ) | 5 µg/kg in fat, 10 µg/kg in other tissues semanticscholar.orgresearchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection was a common method for the determination of enramycin. nih.govfrontiersin.org An established HPLC method for detecting enramycin in swine and chicken muscles involved monitoring the eluent at 230 nm. nih.govfrontiersin.org

More recent HPLC methods have been developed for the quality control of enramycin. globethesis.com One such method utilizes a Thermo C18 column with a mobile phase of acetonitrile (B52724) and 0.05 mol/L sodium dihydrogen phosphate (B84403) solution (30:70), with detection at 267 nm. globethesis.com This method demonstrated good linearity for both enramycin A and B in the range of 12.5 to 200 μg/mL. globethesis.com The average recovery for enramycin A and B was 98.9% and 98.7%, respectively, with a relative standard deviation (RSD) of 0.27%. globethesis.com

| Parameter | Condition/Result |

|---|---|

| Column | Thermo C18, 5μm, 4.6mm×250mm globethesis.com |

| Mobile Phase | Acetonitrile: 0.05mol/L sodium dihydrogen phosphate solution = 30:70 globethesis.com |

| Detection Wavelength | 267nm globethesis.com |

| Linear Range | 12.5 to 200μg/mL globethesis.com |

| Average Recovery (Enramycin A) | 98.9% globethesis.com |

| Average Recovery (Enramycin B) | 98.7% globethesis.com |

| RSD | 0.27% globethesis.com |

High-Speed Counter-Current Chromatography Coupled with Electrospray Ionization Mass Spectrometry (HSCCC/ESI-MS)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, making it suitable for the separation of complex mixtures. When coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), it provides a powerful tool for the separation and identification of compounds like enramycin.

A study developed an HSCCC/ESI-MS method for the on-line detection and purification of enramycin A and B. daneshyari.com A two-phase solvent system composed of n-butanol/hexane/0.05% aqueous trifluoroacetic acid solution (43/7/50, V/V/V) was used for the separation. daneshyari.com The ESI-MS was operated in positive ionization scan mode (m/z 100–2000). daneshyari.com This technique successfully separated enramycin A and B with a peak resolution value of 2.9 from a 15 mg loaded sample. daneshyari.com The purified fractions of enramycin A and B were estimated to be over 95% pure. daneshyari.com While effective for separation and identification, this method was noted to be time-consuming and lacked sufficient sensitivity and accuracy for quantitative purposes compared to LC-MS/MS. nih.gov

Sample Preparation Methodologies for Complex Biological Matrices in Research

The effective preparation of samples from complex biological matrices is a critical step in ensuring the accuracy and reliability of analytical results for enramycin. The goal of sample preparation is to extract the analyte of interest while removing interfering substances that could affect the analytical measurement.

For the analysis of enramycin in swine tissues, a common sample preparation workflow involves extraction followed by a clean-up step. As mentioned previously, an extraction solution of 55% methanol containing 0.2 M hydrochloric acid has been found to be effective. semanticscholar.orgresearchgate.netnih.govfrontiersin.org

Optimized Extraction Protocols for Enramycin A and B

The accurate quantification of Enramycin A and B in various matrices, such as animal tissues and feed, is contingent upon efficient extraction protocols. Research has focused on optimizing solvent systems to maximize the recovery of these polypeptide antibiotics. Enramycin's solubility in hydrochloric acid (HCl) has been a key factor in the development of these methods nih.gov.

A critical step in method development involves the evaluation of different extraction solvents. Studies have compared various combinations of methanol (MeOH) and HCl. For instance, different concentrations of methanol (50%, 55%, 60%, 65%, and 70%) containing 0.2 M HCl were assessed for their extraction efficiency from swine tissues nih.gov. The results indicated that the optimal concentration varied for the two main components of enramycin. Enramycin A showed the highest recoveries with 65% MeOH containing 0.2 M HCl, while Enramycin B was best recovered using 60% MeOH with 0.2 M HCl nih.govresearchgate.net.

To achieve a balance in the recovery of both components, as well as to ensure good peak shape and purity in subsequent chromatographic analysis, a mixture of 55% methanol containing 0.2 M HCl was identified as the optimal extraction solvent nih.govresearchgate.netfrontiersin.org. To achieve acceptable recovery rates, the extraction process was repeated three times in total nih.govfrontiersin.org. The general procedure involves homogenizing the sample with the extraction solvent, vortexing, and then centrifuging to separate the supernatant containing the analytes nih.govfrontiersin.org.

Other investigated extraction solvents have included methanol with 2% formic acid, and a combination of 0.2 M HCl and methanol in a 2:8 volume ratio nih.govfrontiersin.org. For feed samples, a mixture of 0.5 mol/L hydrochloric acid and acetone (B3395972) (7:3) has been utilized famic.go.jp.

Table 1: Comparison of Extraction Solvents for Enramycin A and B from Swine Tissue

| Extraction Solvent (containing 0.2 M HCl) | Target Analyte | Relative Recovery Efficiency |

| 60% Methanol | Enramycin B | Highest |

| 65% Methanol | Enramycin A | Highest |

| 55% Methanol | Enramycin A & B | Optimal Balance |

Advanced Clean-up Procedures (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Following extraction, a clean-up step is crucial to remove matrix components that can interfere with the analysis, such as fats and proteins. Solid-Phase Extraction (SPE) is a widely used and effective technique for purifying enramycin extracts.

A common choice for this purpose is a polymer-based SPE cartridge, such as the Bond Elute ENV cartridge nih.govresearchgate.net. This method effectively cleans and enriches the analytes prior to analysis nih.govfrontiersin.org. The SPE procedure involves several sequential steps:

Conditioning: The cartridge is first preconditioned with methanol and then with water to activate the stationary phase nih.gov.

Loading: The supernatant from the extraction step is loaded onto the conditioned cartridge.

Washing: The cartridge is then washed to remove co-extracted impurities. A rinsing solution of methanol and 5% ammonia (B1221849) (2:8, v/v) followed by 1% ethyl acetate (B1210297) has been shown to be effective nih.gov.

Elution: Finally, the target analytes, Enramycin A and B, are eluted from the cartridge. An effective elution solvent is a mixture of methanol and 0.2 M HCl (8:2, v/v) nih.gov.

Historically, liquid-liquid partition has also been used as a clean-up method in enramycin analysis researchgate.net. However, modern methods based on SPE are often preferred for their efficiency and potential for automation google.com.

Table 2: Typical Solid-Phase Extraction (SPE) Protocol for Enramycin Clean-up

| Step | Solvent/Solution | Volume | Purpose |

| Conditioning 1 | Methanol (MeOH) | 5 mL | Activate SPE sorbent |

| Conditioning 2 | Water | 5 mL | Equilibrate sorbent |

| Sample Loading | Sample Extract | - | Adsorb analytes |

| Washing 1 | MeOH: 5% Ammonia (2:8, v/v) | 6 mL | Remove polar interferences |

| Washing 2 | 1% Ethyl Acetate | 6 mL | Remove non-polar interferences |

| Elution | MeOH: 0.2 M HCl (8:2, v/v) | 8 mL | Recover target analytes |

Microbiological Assay Development for Enramycin A Hydrochloride Potency Determination

While chromatographic methods like UHPLC-MS/MS provide detailed quantitative data on individual components, microbiological assays are essential for determining the biological activity, or potency, of Enramycin A hydrochloride banglajol.info. These assays measure the inhibitory effect of the antibiotic on the growth of susceptible microorganisms uspnf.com. The cup-plate method, a type of agar (B569324) diffusion assay, is a standard approach google.com.

The development of a reliable microbiological assay involves several key components:

Test Microorganism: A sensitive bacterial strain is used as the indicator.

Assay Medium: A specific culture medium is formulated to support the growth of the test organism and allow for the clear diffusion of the antibiotic. For enramycin, a medium containing peptone, meat extract, NaCl, and disodium (B8443419) hydrogen phosphate, with a final pH of 7.9 to 8.1, has been developed to ensure clear inhibition zones google.com.

Standard Solution Preparation: A standard stock solution of enramycin with a known potency is prepared. For example, a working standard can be dissolved in a mixture of methanol and water (4:1) to create a stock solution of 1,000 µg (potency)/mL famic.go.jp. This is then serially diluted to create a standard curve.

Sample Solution Preparation: The enramycin sample to be tested is extracted and diluted to a concentration expected to fall within the range of the standard curve famic.go.jp. For feed samples, this may involve extraction with a hydrochloric acid-acetone mixture, followed by pH adjustment of the extract to between 5.9 and 6.1 famic.go.jp.

The assay is performed by placing known concentrations of the enramycin standard and the prepared sample solutions into cylinders (or "cups") placed on an agar plate seeded with the test microorganism. After an incubation period, the diameter of the zone of growth inhibition around each cylinder is measured. The potency of the sample is then calculated by comparing the size of its inhibition zone to the inhibition zones produced by the standard solutions uspnf.com.

Broader Academic Applications and Future Directions in Enramycin a Hydrochloride Research

Research on Enramycin (B576705) A Hydrochloride's Impact on Host-Microbe Ecosystems

The gastrointestinal tract represents a complex and dynamic ecosystem where the host and its resident microbiota engage in a symbiotic relationship crucial for health and productivity. The introduction of antimicrobial compounds like Enramycin A hydrochloride can significantly influence this delicate balance.

Research in various animal models has demonstrated that Enramycin A hydrochloride can alter the composition and diversity of the gut microbiota. In a study involving weaning piglets, dietary supplementation with enramycin led to notable changes in the microbial community structure. A significant finding was the increased abundance of Limosilactobacillus reuteri.

In broiler chickens, the effects of enramycin on the cecal microbiota have also been investigated. One study reported that treatment with enramycin was associated with a decrease in the richness of the microbial community. Specifically, there was a lower relative abundance of unclassified Firmicutes, Clostridium XI, and unclassified Peptostreptococcaceae, while the abundance of Clostridium XIVb and Anaerosporobacter spp. was greater. Another study in broilers indicated that enramycin treatment influenced the expression of certain antibiotic resistance genes within the gut microbiota.

| Animal Model | Observed Microbial Changes | Reference |

|---|---|---|

| Weaning Piglets | Increase in the abundance of Limosilactobacillus reuteri. | |

| Broiler Chickens | Decreased richness; lower relative abundance of unclassified Firmicutes, Clostridium XI, and unclassified Peptostreptococcaceae; greater abundance of Clostridium XIVb and Anaerosporobacter spp. |

The metabolic output of the gut microbiota plays a pivotal role in host physiology. Enramycin A hydrochloride has been shown to influence the production of these microbial metabolites. In the study on weaning piglets, the enramycin-treated group exhibited a higher concentration of acetic acid in their cecal contents. This increase in acetic acid was positively correlated with the abundance of L. reuteri. Furthermore, metabolomic analysis of the piglets' serum identified elevated levels of dimethylglycine in the enramycin group, a metabolite that has been associated with growth-promoting effects.

The structural integrity of the intestine is fundamental to its function as a barrier and for nutrient absorption. Research into the effects of Enramycin A hydrochloride on intestinal morphology has yielded interesting comparative data. In a study comparing the effects of a Lactobacillus-based probiotic (Primalac®) with enramycin in broilers challenged with Clostridium perfringens, it was observed that the birds receiving the probiotic in their feed had longer and wider duodenal and jejunal villi than the group treated with enramycin. These findings suggest that while enramycin has antimicrobial effects, other alternatives may have a more pronounced positive impact on the physical structure of the gut lining.

Comparative Studies with Emerging Antimicrobial Alternatives

With growing interest in alternatives to traditional antibiotics in animal feed, comparative studies are essential to evaluate the efficacy of novel approaches.

Synbiotics, which are combinations of probiotics and prebiotics, are being explored as alternatives to antibiotic growth promoters. A study in broilers compared the effects of a synbiotic with enramycin. The research indicated that the synbiotic could be a potential alternative, with beneficial effects on cellular and gut immunity without the adverse effects on liver function enzymes that were noted with enramycin. While this study highlights the comparative benefits of synbiotics, further research is needed to elucidate any potential synergistic interactions when used in conjunction with Enramycin A hydrochloride.

Phytogenic compounds, derived from plants, are another class of emerging alternatives to antibiotics. These compounds are known for their antimicrobial, antioxidant, and anti-inflammatory properties. A study in broiler chickens compared the effects of a phytogenic feed additive to an antibiotic growth promoter. The results showed that birds fed the phytogenic additive had significantly increased villus height and a lower crypt depth compared to the antibiotic-fed group. Furthermore, while both additives reduced the total cecal counts of anaerobic bacteria and Clostridium spp., the phytogenic additive alone was found to reduce the total coliform count while increasing the Lactobacillus spp. count. These findings suggest that certain phytogenic compounds may offer advantages over traditional antibiotics in promoting a beneficial gut environment.

| Parameter | Enramycin A Hydrochloride | Alternative | Animal Model | Reference |

|---|---|---|---|---|

| Intestinal Villi | Shorter and narrower villi compared to the probiotic group. | Longer and wider duodenal and jejunal villi (Probiotic: Primalac®). | Broilers | |

| Immunity and Liver Function | Adverse effect on liver function enzymes. | Enhanced cellular and gut immunity with no adverse liver effects (Synbiotic). | Broilers | |

| Intestinal Histomorphology and Microbiota | Not directly compared in this study. | Increased villus height, lower crypt depth, reduced coliforms, and increased Lactobacillus spp. (Phytogenic Feed Additive). | Broilers |

Enramycin A Hydrochloride as a Probe for Bacterial Cell Wall Biology Research

Enramycin A hydrochloride's specific mechanism of action, targeting the biosynthesis of peptidoglycan, makes it a valuable tool for researchers investigating the intricacies of the bacterial cell wall. By inhibiting a critical step in this pathway, Enramycin A hydrochloride can be employed as a probe to dissect the molecular processes governing cell wall construction, maintenance, and dynamics.

Enramycin A hydrochloride serves as a powerful molecular probe for elucidating the spatial and temporal dynamics of peptidoglycan (PG) synthesis in living bacterial cells. Its primary mechanism of action involves the inhibition of the MurG enzyme, which is responsible for a crucial transglycosylation step in the final stage of peptidoglycan biosynthesis. wikipedia.org This inhibition compromises the integrity of the cell wall, ultimately leading to cell lysis. wikipedia.org By binding to Lipid II, a key precursor in the PG synthesis pathway, Enramycin effectively halts the incorporation of new units into the growing cell wall. researchgate.net

Researchers can leverage this inhibitory action to study the consequences of disrupting PG synthesis in real-time. The use of fluorescently labeled derivatives of antibiotics that, like Enramycin, bind to PG precursors has been a significant advancement in visualizing where and when new cell wall material is incorporated. nih.gov Although not yet specifically detailed for Enramycin in the available literature, a similar approach using a fluorescently tagged Enramycin A hydrochloride could allow for high-resolution imaging of active PG synthesis sites. This would provide invaluable insights into fundamental questions regarding bacterial growth and division, such as whether new cell wall material is added in a diffuse manner or at specific zones. nih.govscispace.com Such studies can help to understand the roles of various proteins, including bacterial actin homologs like Mbl, in directing the spatial organization of the cell wall synthesis machinery. nih.gov

By inducing a buildup of PG precursor substrates, Enramycin A hydrochloride can also be used to isolate and characterize these critical intermediates, a strategy that has been historically successful in identifying key components of the biosynthetic pathway, such as the discovery of Park's Nucleotide using penicillin. nih.gov

The inhibition of peptidoglycan synthesis by Enramycin A hydrochloride induces significant stress on bacterial cells, threatening their structural integrity. This makes the compound an excellent tool for investigating the adaptive mechanisms that bacteria employ to cope with cell wall damage. When the cell wall is compromised, bacteria activate complex stress response pathways to mitigate the damage and ensure survival. researchgate.net

Exposing bacteria to sub-lethal concentrations of Enramycin A hydrochloride can trigger these stress responses, allowing researchers to study the genetic and molecular components involved. These responses can include the upregulation of genes involved in cell wall repair, alterations in the cell envelope, and the activation of efflux pumps to expel the antibiotic. researchgate.net For instance, some bacteria respond to cell wall stress by modifying the structure of their teichoic acids, which are important polymers in the cell walls of Gram-positive bacteria. researchgate.net

Understanding these adaptive responses is crucial, as they can contribute to the development of antibiotic tolerance and resistance. researchgate.netnih.gov By studying how bacteria sense and respond to the specific stress induced by Enramycin A hydrochloride, scientists can identify potential new targets for antimicrobial therapies. Targeting these stress response pathways could represent a novel strategy to enhance the efficacy of existing antibiotics or to overcome resistance mechanisms. sciencedaily.com For example, a two-component regulator in Pseudomonas aeruginosa, AmgRS, was identified as controlling an adaptive response to membrane stress and represents a potential target for combination therapy. sciencedaily.com

Advanced Research Methodologies and Future Perspectives

The study of Enramycin A hydrochloride is poised to benefit significantly from the integration of modern, high-throughput research methodologies. These advanced techniques promise to deepen our understanding of its interactions with bacteria and open new avenues for its application.

The application of multi-omics approaches, which involve the comprehensive analysis of different biological molecules such as genes (genomics), metabolites (metabolomics), and microbial communities (metagenomics), offers a powerful lens through which to view the effects of Enramycin A hydrochloride. These systems-level analyses can provide a more holistic understanding of the complex interactions between the antibiotic, the target bacteria, and their environment. researchgate.netresearchgate.net

A notable example of this approach is the use of metabolomics and gut microbiota analysis to study the effects of Enramycin supplementation in weaning piglets. researchgate.netnih.gov In one study, metabolomic analysis of the piglets' serum identified elevated levels of dimethylglycine, a known growth-promoting factor, in the group receiving Enramycin. nih.gov Simultaneously, analysis of the gut microbiome revealed changes in the composition of the microbial community, including an increased abundance of Limosilactobacillus reuteri. nih.gov This integrated approach suggests that Enramycin's growth-promoting effects may be linked to its influence on both the host's metabolism and the gut microbiota. nih.gov

Future research could expand on this by incorporating other "omics" layers, such as transcriptomics (studying gene expression) and proteomics (studying proteins), to build a more complete picture of the cellular response to Enramycin A hydrochloride. researchgate.net This could reveal novel mechanisms of action, identify biomarkers for susceptibility or resistance, and provide insights for developing antibiotic alternatives. nih.gov

Table 1: Application of Multi-Omics in Enramycin Research

| Omics Approach | Application in Enramycin Research | Key Findings/Potential Insights |

|---|---|---|

| Metabolomics | Analysis of serum metabolites in piglets supplemented with Enramycin. nih.gov | Identified increased levels of dimethylglycine, linking Enramycin to growth promotion. nih.gov |

| Metagenomics | Analysis of gut microbiota composition in response to Enramycin. researchgate.netnih.gov | Revealed changes in microbial populations, such as an increase in Limosilactobacillus reuteri. nih.gov |

| Transcriptomics | (Future Application) Study of bacterial gene expression changes upon Enramycin exposure. | Could identify specific genes and pathways involved in the response to cell wall stress and resistance development. |

| Proteomics | (Future Application) Analysis of protein expression changes in bacteria treated with Enramycin. | Could reveal alterations in the abundance of key enzymes and structural proteins related to cell wall synthesis and stress response. |

In silico modeling, which uses computer simulations to study biological systems, is becoming an increasingly important tool in antibiotic research. nih.gov The development of such models for Enramycin A hydrochloride could significantly accelerate research and development efforts. Mathematical and computational models can be used to simulate the interactions between Enramycin and its bacterial targets, predict the emergence and spread of resistance, and identify strategies to optimize its use. scispace.comnih.govresearchgate.net

Agent-based models, for instance, can simulate the interactions between individual bacteria, immune cells, and antibiotic molecules to understand the dynamics of an infection and the effects of treatment. scispace.com Such models could be adapted to investigate how factors like antibiotic concentration and bacterial population density influence the development of resistance to Enramycin.

Furthermore, computational models can help to quantify the drivers of antibiotic resistance in different environments. nih.gov By integrating factors such as chromosomal mutations and horizontal gene transfer, these models can predict the likelihood of resistance emerging under various conditions. nih.gov For Enramycin, in silico docking studies could be employed to better understand its binding to the MurG enzyme and Lipid II, potentially guiding the design of more potent derivatives. While specific models for Enramycin are not yet prevalent, the methodologies are well-established and could be readily applied. nih.gov

While Enramycin A hydrochloride is primarily known for its potent antibacterial activity against Gram-positive bacteria, there is a growing interest in exploring whether antibiotics possess other biological activities. wikipedia.org The repurposing of existing drugs for new therapeutic indications is a promising strategy in drug discovery, as it can be faster and more cost-effective than developing new compounds from scratch. nih.gov